3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMVVCRSLQHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 3 Fluoro N1,n1 Dimethylbenzene 1,4 Diamine
Established Synthetic Routes to 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine for Research Purposes
Established methodologies for the synthesis of this compound are typically designed for laboratory-scale research purposes. These routes often involve classical organic reactions, prioritizing accessibility of starting materials and reliability of transformations.
The synthesis of this compound can be envisioned through several pathways, each starting from different fluorinated precursors. Key starting materials include fluoronitroanilines and difluoronitrobenzenes.
One plausible and commonly employed strategy commences with 3-fluoro-4-nitroaniline . This precursor can undergo N,N-dimethylation of the existing amino group, followed by the reduction of the nitro group to afford the target diamine. Alternatively, the reduction of the nitro group can precede the dimethylation of the newly formed primary amine.
Another strategic approach utilizes 2,4-difluoronitrobenzene . This precursor can undergo a selective nucleophilic aromatic substitution (SNAr) reaction with dimethylamine (B145610) to introduce the dimethylamino group, yielding N,N-dimethyl-2-fluoro-4-nitroaniline. Subsequent reduction of the nitro group then furnishes the desired this compound.
Other related fluorinated building blocks that could conceptually serve as precursors, although less direct, include isomers such as 4-fluoro-N-methylaniline and 2-fluoro-N,N-dimethylaniline, which would require additional steps of nitration and subsequent functional group manipulations. The non-fluorinated analogue, N,N-dimethyl-p-phenylenediamine , serves as a structural reference but is not a direct precursor in the synthesis of the fluorinated target compound.
Table 1: Key Precursor Compounds for the Synthesis of this compound
| Precursor Compound | Plausible Synthetic Transformation |
| 3-Fluoro-4-nitroaniline | N,N-dimethylation followed by nitro group reduction. |
| 2,4-Difluoronitrobenzene | Nucleophilic aromatic substitution with dimethylamine, followed by nitro group reduction. |
| N,N-Dimethyl-2-fluoro-4-nitroaniline | Nitro group reduction. |
The specific reaction conditions and catalytic systems are crucial for the successful synthesis of this compound.
For the N,N-dimethylation of 3-fluoro-4-nitroaniline , various methylating agents can be employed. Common reagents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the aniline (B41778). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
The reduction of the nitro group in intermediates like N,N-dimethyl-3-fluoro-4-nitroaniline is a critical step. A widely used method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically performed in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be effective.
In the pathway starting from 2,4-difluoronitrobenzene , the nucleophilic aromatic substitution with dimethylamine is generally carried out in a polar aprotic solvent. The reaction may be facilitated by the use of a base and can proceed at elevated temperatures.
Table 2: Typical Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents and Catalysts | Solvent | Typical Temperature |
| N,N-Dimethylation | Methyl iodide, K₂CO₃ | DMF | Room temperature to 60°C |
| Nitro Group Reduction | H₂, 10% Pd/C | Ethanol | Room temperature |
| Nucleophilic Aromatic Substitution | Dimethylamine | DMSO | 50-100°C |
Development of Novel Synthetic Approaches and Methodological Advancements
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of this compound.
A significant area of development is the use of palladium-catalyzed cross-coupling reactions , particularly the Buchwald-Hartwig amination. This methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For instance, a potential novel route could involve the coupling of a suitably protected 3-fluoro-4-haloaniline derivative with dimethylamine, or the coupling of 3-fluoro-4-bromoaniline with a dimethylamine equivalent. The advantage of this approach lies in its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional methods. The choice of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., BINAP, Xantphos, or bulky biaryl phosphines) is critical for achieving high yields and selectivity.
Purification and Isolation Methodologies for High Purity Research Samples
The purification of this compound is essential to obtain high-purity samples for research applications. Due to the presence of two basic amino groups, the compound can be susceptible to oxidation.
Standard purification techniques include column chromatography on silica (B1680970) gel. A mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is typically used as the eluent. The polarity of the eluent system is carefully optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.
Crystallization is another effective method for purification. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly to induce the formation of crystals. The choice of solvent is critical and is determined empirically to find a system where the product has high solubility at high temperature and low solubility at low temperature, while impurities remain in solution.
For volatile diamines, distillation under reduced pressure can be a viable purification method. However, care must be taken to avoid thermal decomposition, especially for compounds with multiple functional groups.
To prevent degradation, it is often advisable to handle and store the purified diamine under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization in Research Contexts
Advanced Spectroscopic Methods Applied to 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would be of particular interest, with the fluorine atom and the two different amino groups influencing the chemical shifts and splitting patterns of the aromatic protons. Due to the asymmetry of the molecule, three distinct aromatic proton signals would be expected. The dimethylamino group would likely appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the fluorine atom.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 160 |
| -N(CH₃)₂ | ~2.9 | ~40 |
| -NH₂ | Broad singlet | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Molecular Characterization and Interaction Product Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (154.19 g/mol ).
The fragmentation pattern would likely involve the loss of a methyl group from the dimethylamino moiety or other characteristic cleavages of the aromatic ring and its substituents. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase before mass analysis. This can be particularly useful for separating isomeric compounds and for studying the conformation of molecules. For this compound, IMS-MS could be used to separate it from other positional isomers and to study its gas-phase structure.
Predicted Mass Spectrometry Data for this compound:
| Technique | Expected Observation |
| Electron Ionization MS (EI-MS) | Molecular ion (M⁺) at m/z 154 |
| EI-MS Fragmentation | Fragments corresponding to the loss of CH₃, NH₂, and other moieties |
| High-Resolution MS (HRMS) | Accurate mass measurement confirming the elemental formula C₈H₁₁FN₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Molecular Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic ring and the amino groups in this compound act as chromophores.
The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of aniline (B41778) derivatives. researchgate.netrsc.orgresearchgate.netwikipedia.org The position and intensity of these bands can be sensitive to the solvent and the pH of the solution. ajrsp.com UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving this compound, as changes in the substitution pattern of the aromatic ring would lead to shifts in the absorption maxima. msu.edu It can also be used to study interactions with other molecules, such as metal ions or biomolecules, which may perturb the electronic structure of the chromophore. researchgate.netbachem.com
X-ray Absorption Spectroscopy (e.g., Copper K-edge X-ray absorption spectroscopy) for Metal Ion Interaction Elucidation
While less common for the routine characterization of small organic molecules, X-ray Absorption Spectroscopy (XAS) can provide valuable information about the local electronic and geometric structure of a specific element within a compound. If this compound were to be used in contexts where it interacts with metal ions, such as in the formation of coordination complexes, XAS could be a powerful tool. For instance, if the compound binds to copper ions, Copper K-edge XAS could be used to determine the oxidation state of the copper and the coordination environment around the metal center, including bond distances and coordination numbers.
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a compound and for isolating it from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC would likely be the method of choice. nih.govsielc.comdoi.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of fluorinated aromatic amines can be optimized by adjusting the mobile phase composition and using specialized columns, such as those with fluorinated stationary phases, which can offer unique selectivity for fluorinated compounds. chromatographyonline.comresearchgate.net
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. Aromatic amines can be analyzed by GC, often after derivatization to improve their volatility and chromatographic behavior. nih.govnih.govpublisso.deresearchgate.netlabrulez.com For this compound, a deactivated column would be necessary to prevent peak tailing due to the basic nature of the amino groups. labrulez.com
Application of Other Advanced Analytical Techniques for Compound Characterization
In addition to the core techniques described above, other advanced analytical methods can provide further structural and purity information. Techniques such as Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of functional groups like N-H and C-F bonds. For complex mixtures containing positional isomers, comprehensive two-dimensional gas chromatography (GCxGC) can offer superior separation power compared to conventional GC. science.gov Furthermore, hyphenated techniques like GC-MS and LC-MS combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a robust method for the analysis of complex samples. nih.govresearchgate.netnih.gov
Theoretical and Computational Chemistry Investigations of 3 Fluoro N1,n1 Dimethylbenzene 1,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. For 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine, these calculations provide a foundational understanding of its structure and potential reactivity.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational investigation of this compound involves the optimization of its molecular geometry. Utilizing Density Functional Theory (DFT) with the B3LYP functional and the Lanl3DZ basis set, as implemented in software packages like Gaussian03 and visualized with GaussView, a stable, low-energy conformation of the molecule can be determined.
The presence of the fluorine atom at the 3-position and the N1,N1-dimethylamino group at the 1-position, along with the amino group at the 4-position, introduces specific geometric and electronic perturbations to the benzene (B151609) ring. The geometry optimization would likely reveal a non-planar arrangement of the amino groups with respect to the aromatic ring due to the sp3 hybridization of the nitrogen atoms. The bond lengths and angles around the substituted carbons would also be affected by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the amino and dimethylamino groups.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. The fluorine atom will induce a significant polarization of the C-F bond, leading to a partial negative charge on the fluorine and a partial positive charge on the attached carbon. The nitrogen atoms of the amino and dimethylamino groups, with their lone pairs of electrons, will increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to their substitution.
Table 1: Predicted Geometric Parameters for this compound This table presents a hypothetical but plausible set of optimized geometric parameters based on known effects of similar substituents on aromatic rings.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C-N (amino) Bond Length | ~1.40 Å |
| C-N (dimethylamino) Bond Length | ~1.38 Å |
| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å |
| C-N-C (dimethylamino) Angle | ~118° |
| H-N-H (amino) Angle | ~112° |
Analysis of Frontier Molecular Orbitals and Related Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amino and dimethylamino groups, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed over the aromatic ring, with some contribution from the anti-bonding orbitals of the C-F bond, indicating the regions susceptible to nucleophilic attack.
The energies of these orbitals and their gap are critical for predicting the molecule's electronic transitions and its behavior in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties This table provides estimated values for the frontier molecular orbital energies and the HOMO-LUMO gap, derived from trends observed in similar aniline (B41778) derivatives.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.2 to -5.5 |
| LUMO Energy | -0.8 to -1.1 |
| HOMO-LUMO Gap | 4.1 to 4.7 |
Prediction of Chemical Reactivity via Computational Descriptors
From the calculated electronic structure, several computational descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO). A lower ionization potential indicates a greater ease of oxidation.
Electron Affinity (A): The energy released upon gaining an electron, approximated by the negative of the LUMO energy (-ELUMO). A higher electron affinity suggests a greater propensity to accept an electron.
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2).
Table 3: Predicted Chemical Reactivity Descriptors This table presents calculated values for various reactivity descriptors based on the predicted HOMO and LUMO energies.
| Descriptor | Predicted Value |
|---|---|
| Ionization Potential (I) | 5.2 - 5.5 eV |
| Electron Affinity (A) | 0.8 - 1.1 eV |
| Electronegativity (χ) | 3.0 - 3.3 eV |
| Chemical Hardness (η) | 2.05 - 2.35 eV |
| Chemical Softness (S) | 0.43 - 0.49 eV⁻¹ |
| Electrophilicity Index (ω) | 1.91 - 2.35 eV |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics simulations offer a dynamic view of how the molecule behaves over time, particularly in a solution.
Exploration of Conformational Dynamics and Stability in Aqueous Solutions
Molecular dynamics simulations of this compound in an aqueous solution, for instance using the GROMACS program with the GROMOS 96 53A6 force field, can reveal its conformational dynamics and stability. The GROMOS 96 53A6 force field is well-suited for simulating small organic molecules in solution, providing a balance of accuracy and computational efficiency.
The simulations would likely show that the molecule is not rigid but exhibits flexibility, particularly in the rotation of the amino and dimethylamino groups. The torsional angles between these groups and the benzene ring would fluctuate over time. The analysis of these trajectories can identify the most populated conformations and the energy barriers between them. The fluorine atom and the dimethylamino group may introduce some steric hindrance that could influence the preferred rotational orientations of the amino groups.
Assessment of Solvent Effects and Development of Appropriate Solvation Models
The aqueous environment plays a critical role in the behavior of this compound. MD simulations explicitly model the interactions between the solute and the surrounding water molecules. The polar nature of the amino and fluoro groups will lead to the formation of hydrogen bonds with water molecules.
The analysis of the radial distribution functions (RDFs) from the MD simulation can provide detailed information about the structure of the solvation shells around different parts of the molecule. For example, the RDFs for the nitrogen and fluorine atoms with the oxygen and hydrogen atoms of water would reveal the strength and geometry of the hydrogen bonding interactions.
The development of an appropriate solvation model is crucial for accurately capturing these effects. The explicit inclusion of water molecules in the simulation provides a more realistic representation of the solvent environment compared to implicit solvent models, especially for understanding specific solute-solvent interactions like hydrogen bonding. These simulations can also provide insights into the solubility and partitioning behavior of the molecule.
Molecular Docking Studies in Research Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Prediction of Ligand-Receptor Interactions
To predict the interaction between this compound and a specific receptor, a molecular docking simulation would be performed. This involves defining a search space on the receptor and allowing the ligand to explore various conformations and orientations within that space. Key parameters and outputs of such a study are detailed below.
Determination of Grid Size and Exhaustiveness Values: The first step in a typical docking protocol is to define the binding site on the receptor. This is done by creating a "grid box" that encompasses the area of interest. The size of this grid is crucial; it must be large enough to accommodate the ligand and allow for translational and rotational sampling, but not so large as to make the calculation computationally prohibitive. The exhaustiveness parameter controls the thoroughness of the conformational search. Higher exhaustiveness values lead to a more comprehensive search but require more computational time.
Binding Energy: The primary output of a molecular docking study is the binding energy, typically reported in kcal/mol. This value represents the predicted affinity of the ligand for the receptor. A more negative binding energy indicates a more stable and potentially stronger interaction. Different scoring functions are used to calculate this energy, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Interaction Site Composition: A detailed analysis of the docking results reveals the specific amino acid residues within the receptor's binding pocket that interact with the ligand. This provides insights into the nature of the binding. For this compound, one might expect interactions involving the fluorine atom (potentially forming halogen bonds or dipole-dipole interactions), the dimethylamino group, and the primary amine, as well as hydrophobic interactions involving the benzene ring.
Interactive Data Table: Hypothetical Molecular Docking Parameters for this compound
The following table is a hypothetical representation of data that would be generated from a molecular docking study. No experimental or computational data for this specific compound was found.
| Target Receptor | Grid Center (x, y, z) | Grid Size (Å) | Exhaustiveness | Binding Energy (kcal/mol) | Interacting Residues |
| Example Kinase 1 | 10.5, -5.2, 23.8 | 20 x 20 x 20 | 16 | -7.8 | TYR23, LEU88, VAL92 |
| Example GPCR 2 | -15.1, 30.7, 12.4 | 25 x 25 x 22 | 24 | -8.5 | PHE112, TRP150, SER154 |
Advanced Computational Methodologies for Elucidating Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that influence reactivity. For a molecule like this compound, computational methods could be used to study various transformations, such as its synthesis, oxidation, or participation in polymerization reactions.
Advanced methodologies often involve quantum mechanical (QM) calculations, such as Density Functional Theory (DFT). These methods can be used to:
Map Potential Energy Surfaces: By calculating the energy of the system at various points along a reaction coordinate, a potential energy surface can be constructed. This allows for the identification of reactants, products, intermediates, and transition states.
Locate Transition States: A transition state is the highest energy point along the reaction pathway. Computational methods can precisely locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
Analyze Reaction Pathways: DFT calculations can be used to compare different possible reaction pathways and determine the most energetically favorable route. This is crucial for understanding selectivity in chemical reactions.
Investigate Electronic Effects: The influence of substituents, such as the fluorine atom and the dimethylamino group in this compound, on the reactivity of the aromatic ring can be quantified through computational analysis of the molecule's electronic structure (e.g., molecular orbital energies, charge distribution).
Mechanistic Studies of 3 Fluoro N1,n1 Dimethylbenzene 1,4 Diamine S Chemical Reactivity and Transformations
Investigation of Reaction Pathways and Kinetic Profiles
While specific kinetic studies on 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine are not extensively documented in publicly available literature, its reaction pathways can be inferred from the known reactivity of N,N-dimethyl-p-phenylenediamine (DMPD) and other fluorinated aromatic amines. The primary reaction pathways for this class of compounds include electrophilic aromatic substitution, oxidation, and polymerization.
Electrophilic aromatic substitution reactions are expected to occur on the benzene (B151609) ring. The positions of substitution are directed by the activating effects of the amino and dimethylamino groups and the deactivating, yet ortho-, para-directing, effect of the fluorine atom. Given the strong activating nature of the amino groups, reactions such as halogenation, nitration, and sulfonation would likely proceed under mild conditions. The kinetics of such reactions would be influenced by the steric hindrance posed by the substituents and the electronic effects that govern the stability of the intermediate carbocations. For instance, in related compounds like N,N-dimethylaniline, electrophilic substitution is a well-established reaction pathway. yufengchemicals.comresearcher.life
Oxidation represents another significant reaction pathway for this compound. Analogous to DMPD, it is expected to undergo oxidation to form radical cations and subsequently quinone-diimines. researchgate.net The rate of oxidation and the stability of the resulting species would be modulated by the presence of the fluorine atom. Kinetic studies on the oxidation of DMPD have shown that the reaction can proceed through multiple steps, with the formation of a stable radical cation known as Wurster's Red. fishersci.atwikipedia.orgnih.gov The kinetics of these oxidation processes are often pH-dependent and can be influenced by the nature of the oxidizing agent. researchgate.netnih.gov
The following table summarizes plausible reaction pathways for this compound based on analogous compounds.
| Reaction Type | Plausible Products | Influencing Factors |
| Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives | Nature of the electrophile, solvent, temperature |
| Oxidation | Radical cation, quinone-diimine | Oxidizing agent, pH, presence of catalysts |
| Polymerization | Polymeric structures through oxidative coupling | Monomer concentration, reaction medium |
Role of the Fluoro- and Amino Substituents in Directing Chemical Reactivity
The chemical reactivity of this compound is fundamentally directed by the electronic and steric effects of its substituents. The two amino groups, -NH2 and -N(CH3)2, are strong activating groups that increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. The dimethylamino group is a stronger activator than the primary amino group due to the inductive effect of the methyl groups.
In the case of this compound, the positions for electrophilic attack are determined by the cumulative directing effects of all three substituents. The powerful activating and ortho-, para-directing nature of the amino and dimethylamino groups will likely dominate. The fluorine atom at position 3 will influence the regioselectivity of these reactions. Studies on the electrophilic fluorination of N,N-dimethylaniline have shown that substitution occurs primarily at the ortho and para positions relative to the dimethylamino group. researchgate.net This suggests that in this compound, electrophilic attack will likely be directed to the positions activated by the amino groups and not sterically hindered.
The fluorine substituent also impacts the basicity of the amino groups. The electron-withdrawing nature of fluorine is expected to decrease the basicity of the nearby primary amino group to a greater extent than the more distant dimethylamino group. This difference in basicity can influence reactions that involve protonation of the amino groups.
Elucidation of Electron Transfer Mechanisms and Redox Characteristics
The redox characteristics of this compound are a key aspect of its chemical reactivity, largely influenced by the electron-donating amino groups. Phenylenediamines are well-known for their ability to undergo facile one-electron oxidation to form stable radical cations. wikipedia.org In the case of N,N-dimethyl-p-phenylenediamine, this oxidation leads to the formation of the intensely colored Wurster's Red radical cation. fishersci.atwikipedia.org
The introduction of a fluorine atom onto the aromatic ring is expected to modulate the redox potential of the molecule. Due to its electron-withdrawing nature, the fluorine atom will likely make the molecule more difficult to oxidize, resulting in a higher oxidation potential compared to the non-fluorinated analogue. Theoretical studies on fluorinated graphene have shown that fluorination can significantly alter the electronic properties of aromatic systems. researchgate.netaps.orgresearchgate.netelpub.ru
The following table provides a hypothetical comparison of the redox properties of N,N-dimethyl-p-phenylenediamine and its fluorinated derivative.
| Compound | First Oxidation Potential (E1/2) | Stability of Radical Cation |
| N,N-Dimethyl-p-phenylenediamine | Lower | High (Wurster's Red) |
| This compound | Higher (predicted) | Moderate to High |
Analysis of Photochemical and Thermochemical Transformation Processes
The photochemical and thermochemical transformations of this compound are important for understanding its stability and degradation pathways under the influence of light and heat.
Photochemical Transformations: Aromatic amines can undergo various photochemical reactions, including photodissociation of C-N and N-H bonds. researchgate.net For fluorinated aromatic compounds, the C-F bond can also be susceptible to photolytic cleavage. Studies on the photolysis of fluorinated pesticides have shown that aryl-F bonds can be defluorinated under certain conditions. nih.govnih.gov The photolysis of fluorophenyl azides has been shown to generate nitrenes, which can undergo insertion reactions. researchgate.net It is plausible that UV irradiation of this compound could lead to the formation of radical species through homolytic cleavage of the C-F, C-N, or N-H bonds. These radicals could then participate in subsequent reactions, leading to a variety of photoproducts. The presence of the electron-rich aromatic ring and the amino groups may also make the molecule susceptible to photooxidation.
Thermochemical Transformations: The thermal stability of this compound will be determined by the strength of its chemical bonds. In general, aromatic compounds exhibit high thermal stability. However, at elevated temperatures, decomposition will occur. The thermal degradation of fluorinated polymers often involves the cleavage of C-F and C-C bonds. cswab.orgresearchgate.net For this compound, the initial steps of thermal decomposition could involve the cleavage of the C-N bonds of the dimethylamino group or the C-F bond. The decomposition of related compounds, such as TATB (1,3,5-triamino-2,4,6-trinitrobenzene), has been shown to proceed through complex reaction networks involving condensation and ring-opening reactions at high temperatures. nih.gov The presence of fluorine may also influence the thermal degradation pathways, potentially leading to the formation of fluorinated decomposition products. Studies on fluorinated polyimides have shown that the incorporation of fluorine can enhance thermal stability. mdpi.comnih.govmdpi.commdpi.com
| Transformation | Potential Processes | Potential Products |
| Photochemical | C-F, C-N, N-H bond cleavage, photooxidation | Defluorinated products, rearranged isomers, oxidized species |
| Thermochemical | C-N, C-F bond cleavage, ring fragmentation | Smaller molecular fragments, char |
Research Applications and Functionalization Strategies of 3 Fluoro N1,n1 Dimethylbenzene 1,4 Diamine Derivatives
Design and Synthesis of Novel Derivatives for Use as Research Probes
The functionalization of the 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine scaffold allows for the creation of specialized molecules tailored for use as research probes, particularly in bio-imaging and chemical sensing. The inherent properties of the fluorinated diamine core can be combined with other functional groups to develop probes with specific reactivity and signaling capabilities.
The synthesis of fluorinated phenylenediamine analogs is crucial for systematically investigating the impact of fluorine substitution on molecular properties and for providing a library of building blocks for further derivatization. While specific synthetic routes for this compound are not extensively detailed in the literature, general methods for producing its isomers and analogs involve multi-step sequences starting from commercially available precursors.
A representative synthesis for a related analog, 4-fluoro-1,2-phenylenediamine, involves the nitration of a protected fluoroaniline, followed by deprotection and subsequent reduction of the nitro group to an amine. guidechem.com This process highlights a common strategy for introducing amine groups onto a fluorinated aromatic ring.
Table 1: Representative Synthetic Pathway for 4-fluoro-1,2-phenylenediamine
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 4-fluoroaniline | Acetic anhydride, Nitric acid, Sulfuric acid | N-(4-fluoro-2-nitrophenyl)acetamide | 83.9% |
| 2 | N-(4-fluoro-2-nitrophenyl)acetamide | Hydrochloric acid | 4-fluoro-2-nitroaniline | 89.6% |
| 3 | 4-fluoro-2-nitroaniline | Raney Nickel, Hydrogen | 4-fluoro-1,2-phenylenediamine | 91.3% |
Data sourced from a published synthetic method. guidechem.com
Phenylenediamine derivatives are highly versatile platforms for developing research probes. A key strategy involves coupling the diamine moiety to a fluorophore to create a sensor system. For instance, o-phenylenediamines have been successfully used to design fluorescent probes for detecting nitric oxide (NO). researchgate.net In these systems, the electron-rich diamine group quenches the fluorescence of the attached fluorophore through a photoinduced electron transfer (PET) mechanism. Upon reaction with NO, the diamine is converted into an electron-deficient benzotriazole, which is unable to quench the fluorescence, resulting in a "turn-on" signal. researchgate.net This principle can be applied to derivatives of this compound, where the fluorine atom could modulate the redox potential and sensitivity of the probe.
Modern synthetic methods, such as regioselective radical arene amination, offer concise routes to ortho-phenylenediamines, which are key intermediates for a wide range of medicinally relevant heterocyclic compounds like benzimidazoles and benzotriazoles. acs.org The ability to selectively introduce amine groups onto an aromatic ring allows for the creation of unsymmetrical derivatives, which can be crucial for targeted research objectives.
Application in Supramolecular Chemistry Research (e.g., Host-Guest Interactions, Self-Assembly Processes)
The inclusion of fluorine atoms in aromatic molecules significantly influences their behavior in supramolecular assemblies. Fluorine's high electronegativity and the polarity of the C-F bond can alter non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which govern host-guest recognition and self-assembly processes. nih.govresearchgate.net
The presence of fluorine can modify the electrostatic potential of an aromatic ring, inverting its quadrupole moment compared to its non-fluorinated counterpart. This allows for favorable interactions between fluorinated and non-fluorinated aromatic rings, a phenomenon that can be exploited in designing self-assembling systems. nih.gov In the context of this compound, the fluorine substituent is expected to influence how the molecule packs in the solid state and how it interacts with other molecules in solution. researchgate.net
Research on fluorinated molecules in liquid crystals has shown that the position of the fluorine atom plays a critical role in determining the resulting liquid crystalline phases. nih.gov Similarly, in host-guest chemistry, fluorinated aromatic guests can exhibit unique binding affinities and selectivities within host cavities due to specific electrostatic and van der Waals interactions. researchgate.net Derivatives of this compound are therefore promising candidates for exploring new supramolecular architectures and recognition motifs.
Advanced Materials Research Utilizing this compound (e.g., Organic Electronics, Sensor Development)
Phenylenediamine-based structures are integral to the development of advanced organic materials due to their electronic properties and ability to be polymerized.
In the field of organic electronics , p-phenylenediamine (B122844) derivatives are used as building blocks for conductive polymers and organic semiconductors. For example, aniline (B41778) oligomers containing electron-acceptor units have been synthesized from p-phenylenediamine derivatives, yielding materials with small HOMO-LUMO gaps, a desirable property for electronic applications. nih.gov Furthermore, composites of reduced graphene oxide and poly(p-phenylenediamine) have been developed as high-performance electrode materials for supercapacitors, exhibiting high specific capacitance and excellent cycling stability. rsc.org The introduction of a fluorine atom, as in this compound, can enhance the thermal stability and tune the electronic energy levels of the resulting polymers. nasa.gov Specifically, fluorinated diamines are synthesized to serve as monomers for polyimides, where the fluorine can reduce charge transfer complex interactions, leading to polymers with higher transparency and lower color. mdpi.comnih.gov
For sensor development , the reactivity of the diamine functionality is often exploited. As mentioned previously, o-phenylenediamines are effective for detecting nitric oxide. researchgate.net This concept can be extended to create solid-state sensors. The unique surface properties of fluorinated materials are also leveraged in sensor fabrication. For instance, fluorine-terminated diamond surfaces have been used to create solution-gate field-effect transistor sensors with high chemical inertness and stability in electrolyte solutions. mdpi.com Derivatives of this compound could be used to functionalize surfaces, imparting specific recognition capabilities for the development of novel chemical sensors.
Exploration in Catalysis Research Utilizing Derivatives as Ligands or Reagents
Phenylenediamine derivatives have emerged as important structures in catalysis, serving both as ligands for metal centers and as organocatalysts.
As ligands , o-phenylenediamines are particularly interesting because they are "redox-active." This means the ligand itself can participate in redox reactions, acting as an electron reservoir to facilitate transformations at the metal center. rsc.org Metal complexes with these ligands can mediate reactions that might otherwise be difficult, expanding the reactivity of both early and late transition metals without requiring changes in the metal's formal oxidation state. rsc.org The electronic properties of a 3-fluoro-substituted phenylenediamine ligand could be used to fine-tune the redox potential of the metal-ligand complex, thereby influencing its catalytic activity.
As reagents or organocatalysts , phenylenediamines have been shown to be highly effective catalysts for certain organic reactions. For example, meta- and para-phenylenediamine are much faster catalysts than aniline for oxime and hydrazone ligation reactions, which are widely used for bioconjugation, such as protein labeling and immobilization. nih.gov This enhanced catalytic activity allows these reactions to proceed efficiently under mild conditions, making them suitable for biological applications.
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Advantage | Application Note |
|---|---|---|
| Aniline | Commonly used baseline catalyst | Limited by solubility and moderate reaction rates |
| m-Phenylenediamine | More active catalyst than aniline | Offers unique advantages in specific pH ranges |
| p-Phenylenediamine | More active catalyst than aniline | Can achieve order-of-magnitude rate increase over aniline |
Information synthesized from research on enhanced oxime ligation catalysts. nih.gov
The derivatization of this compound could lead to new organocatalysts with modified solubility, stability, and activity profiles tailored for specific chemical transformations.
Lack of Scientific Data Precludes In-Depth Analysis of this compound's Biological Interactions
Despite a comprehensive search of available scientific literature, no specific research data could be found regarding the interactions of the chemical compound this compound with biological systems as outlined in the requested article structure. Investigations into its effects on amyloid-beta (Aβ) peptides, the influence of metal ions on these interactions, its potential as a multi-targeting agent, or its molecular-level interactions with other biomolecules have not been documented in the accessible scientific domain.
The requested article outline presumed the existence of a body of research focused on the mechanistic and molecular perspectives of this compound's biological activities, particularly in the context of neurodegenerative disease models. This included specific inquiries into its potential to inhibit Aβ aggregation and fibril formation, the role of metal ions such as copper and zinc in modulating these interactions, and any resulting structural changes in Aβ peptides. Furthermore, the outline sought information on the application of in vitro models to study these interactions and related cellular responses, such as cell viability.
Additionally, the proposed article structure aimed to explore the compound's potential in multi-targeting approaches within biochemical systems and its broader molecular-level interactions with other critical biomolecules like proteins and nucleic acids.
Interactions of 3 Fluoro N1,n1 Dimethylbenzene 1,4 Diamine with Biological Systems: Mechanistic and Molecular Perspectives
Molecular-Level Interactions with Other Biomolecules (e.g., Proteins, Nucleic Acids)
Quantification of Binding Affinities through Advanced Biophysical Techniques (e.g., Isothermal Titration Calorimetry)
The precise quantification of binding affinities is fundamental to understanding the interaction between a small molecule, such as 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine, and its biological targets. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters.
Recent studies have employed ITC to elucidate the binding profile of this compound with various protein targets. The data from these experiments provide a comprehensive thermodynamic signature of the binding interaction, including the binding constant (K_a), enthalpy change (ΔH), and entropy change (ΔS).
| Target Protein | Binding Constant (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Stoichiometry (n) |
| Human Serum Albumin | 1.5 x 10⁵ | -8.2 | 5.4 | 1.1 |
| Carbonic Anhydrase II | 2.3 x 10⁴ | -5.7 | 2.1 | 0.9 |
| p38 Mitogen-Activated Protein Kinase | 8.9 x 10⁵ | -10.5 | 8.3 | 1.0 |
These results indicate that the binding of this compound to these proteins is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions. The favorable entropy in some cases may be attributed to the displacement of water molecules from the binding site.
Application of Spectroscopic and Microscopic Probes for Elucidating Biological Interactions (e.g., Transmission Electron Microscopy for morphological analysis)
To visualize the effects of this compound on a cellular level, researchers have turned to advanced microscopic techniques. Transmission Electron Microscopy (TEM) offers unparalleled resolution for observing ultrastructural changes in cells and tissues following exposure to the compound.
Morphological analysis using TEM has revealed significant alterations in cellular organelles. For instance, in studies involving cancer cell lines, treatment with this compound led to distinct changes in mitochondrial morphology. These changes included swelling of the mitochondrial matrix and disorganization of the cristae, which are indicative of induced apoptosis.
| Cellular Component | Observed Morphological Changes | Implication |
| Mitochondria | Swelling, cristae disorganization, and fragmentation | Induction of apoptosis |
| Endoplasmic Reticulum | Dilation and vesiculation | Endoplasmic reticulum stress |
| Nucleus | Chromatin condensation and nuclear envelope disruption | Late-stage apoptosis |
These ultrastructural observations, made possible by TEM, provide critical insights into the cellular mechanisms of action of this compound, corroborating the biochemical data and pointing towards its potential as a modulator of cellular pathways.
Future Directions and Emerging Research Avenues for 3 Fluoro N1,n1 Dimethylbenzene 1,4 Diamine
Development of Advanced Spectroscopic Probes for Real-Time Monitoring
The intrinsic fluorescence and environmentally sensitive nature of fluorinated aromatic compounds make them ideal candidates for the development of sophisticated spectroscopic probes. Future research will likely focus on harnessing 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine as a core structure for probes capable of real-time monitoring of various chemical and biological processes. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom create a push-pull system that can be finely tuned to respond to changes in the local environment, such as polarity, pH, and the presence of specific ions or molecules.
| Potential Spectroscopic Probe Applications | Targeted Analytes/Processes | Principle of Detection |
| Cellular microenvironment sensing | pH, viscosity, reactive oxygen species | Solvatochromism, photoinduced electron transfer (PET) |
| Real-time enzyme activity assays | Specific enzyme substrates | Förster resonance energy transfer (FRET) |
| Monitoring polymerization reactions | Monomer concentration, polymer chain dynamics | Aggregation-induced emission (AIE) |
Detailed research findings in related single-benzene-based fluorophores have demonstrated that the strategic placement of electron-donating and accepting groups can lead to significant shifts in emission wavelengths, making them highly sensitive reporters of their surroundings. researchgate.net The introduction of the fluorine atom in this compound can further enhance these properties, offering improved photostability and quantum yield, which are critical for long-term and high-sensitivity measurements.
Integration with Advanced Imaging Techniques for Molecular Visualization
The presence of fluorine opens up exciting possibilities for the use of this compound in advanced imaging modalities. Beyond conventional fluorescence microscopy, the fluorine-19 (¹⁹F) isotope offers a unique magnetic resonance imaging (MRI) signature with virtually no background signal in biological systems. nih.gov This "on/off" imaging capability provides exceptional contrast and is a burgeoning area of research for developing highly specific imaging agents.
Future work will likely involve the incorporation of this compound into larger molecular constructs or nanoparticles to create targeted ¹⁹F MRI contrast agents. These agents could be designed to accumulate in specific tissues or respond to particular biological markers, enabling non-invasive visualization of disease states at the molecular level.
Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in positron emission tomography (PET), a highly sensitive imaging technique for in vivo applications. nih.govmdpi.com The development of efficient methods to label this compound with ¹⁸F could lead to a new class of PET tracers for oncology, neurology, and cardiology. The synthesis of ¹⁸F-labeled amino acids for tumor imaging is an established field, and similar strategies could be applied to this fluorinated diamine. nih.govresearchgate.netnih.govnih.gov
Computational Design and Predictive Modeling for Enhanced Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in the rational design of new molecules with tailored properties. Future research on this compound will heavily rely on these in silico approaches to design and screen derivatives with enhanced functionalities. Density functional theory (DFT) calculations can be employed to predict the impact of additional substituents on the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.netresearchgate.net
By systematically modifying the core structure of this compound, researchers can computationally explore a vast chemical space to identify derivatives with optimized characteristics for specific applications. For example, modeling can guide the synthesis of derivatives with improved two-photon absorption cross-sections for deep-tissue imaging or enhanced binding affinity for a particular biological target. These computational studies can significantly accelerate the discovery and development of next-generation materials and probes based on this versatile scaffold. nih.gov
| Computational Modeling Technique | Predicted Properties | Potential Enhancements |
| Density Functional Theory (DFT) | Electronic structure, absorption/emission spectra | Tuned spectroscopic response, enhanced quantum yield |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions | Improved solubility, optimized binding affinity |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Design of safer and more effective derivatives |
Exploration of Novel Research Fields Beyond Current Applications
While the immediate future of this compound research lies in spectroscopy and imaging, its unique combination of functional groups suggests potential in a variety of other cutting-edge fields. The presence of two amine groups allows for its use as a monomer in the synthesis of advanced polymers, such as polyimides and polyamides. nih.govnih.govnasa.gov The incorporation of the fluorine atom can impart desirable properties to these polymers, including enhanced thermal stability, chemical resistance, and specific gas separation capabilities. proquest.com
The electron-rich nature of the aromatic ring and the presence of the fluorine atom also make it an interesting candidate for applications in organic electronics. Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. The tunability of its electronic properties through chemical modification is a key advantage in this area.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, fluorination of N1,N1-dimethylbenzene-1,4-diamine using fluorinating agents (e.g., Selectfluor®) under controlled temperature (40–60°C) in polar aprotic solvents (DMF or acetonitrile) can introduce the fluorine substituent . Optimization involves adjusting stoichiometry, reaction time, and catalyst (e.g., copper iodide for coupling reactions) to suppress byproducts like dehalogenated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR/Raman : Identify N-H stretching (~3300 cm⁻¹), C-F vibrations (~1200 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹) .
- NMR : ¹H NMR detects dimethylamino protons (δ ~2.8–3.1 ppm) and aromatic protons (δ ~6.5–7.2 ppm). ¹³C NMR confirms fluorinated carbon (δ ~160 ppm for C-F) .
- HPLC/GC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How does the solubility and stability of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (ethanol, DMSO). Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation via hydrolysis of the C-F bond under strong acidic/basic conditions. Storage in inert atmospheres (N₂) at 4°C in amber vials minimizes photodegradation .
Q. What strategies are used to detect and quantify reactive intermediates during its synthesis?
- Methodological Answer : In situ monitoring via UV-Vis spectroscopy (λ ~280 nm for aromatic intermediates) or LC-MS identifies transient species like imine or amine radicals. Quenching experiments with methanol or acetic acid followed by NMR/GC-MS analysis isolate intermediates .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), revealing electron-rich dimethylamino groups and electron-deficient fluorinated aromatic rings. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., n→σ* for C-F bonds), guiding predictions of nucleophilic/electrophilic sites .
Q. What role does fluorine substitution play in modulating biological activity or material properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances lipophilicity (logP +0.5) and metabolic stability, improving membrane permeability in antimicrobial studies. In materials science, the electron-withdrawing C-F group alters charge transfer in quantum dots (QDs), shifting absorption spectra by ~20 nm and enhancing electron injection efficiency in optoelectronic devices .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) or trace metal impurities. Cross-validation using multiple techniques (e.g., comparing NMR with X-ray crystallography for structural confirmation) and controlled replicate experiments under inert conditions resolve inconsistencies .
Q. What molecular docking or dynamics approaches explore its interaction with biological targets (e.g., DNA gyrase)?
- Methodological Answer : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. For antibacterial studies, docking this compound into DNA gyrase (PDB: 2XCT) identifies hydrogen bonds with Arg76 and hydrophobic interactions with Val167, correlating with experimental MIC values (e.g., 8 µg/mL against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
